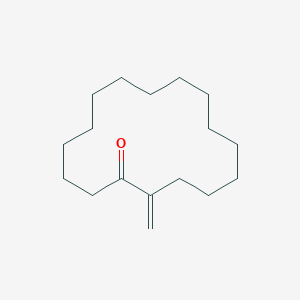![molecular formula C19H13NS B14063520 Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- CAS No. 102100-35-6](/img/structure/B14063520.png)
Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- is a heterocyclic compound that features a fused naphthalene and thiazole ring system with a phenylethenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- typically involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate thioamide, which is then cyclized using an oxidizing agent like potassium ferricyanide in an alkaline medium to yield the desired thiazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like potassium ferricyanide.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide in an alkaline medium.
Substitution Reagents: Nitrating agents (e.g., nitric acid), brominating agents (e.g., bromine), formylating agents (e.g., formic acid), and acylating agents (e.g., acetic anhydride).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, bromo, formyl, and acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) due to its luminescent properties.
Medicinal Chemistry:
Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- is not fully understood. it is believed to interact with molecular targets through its thiazole ring, which can participate in various chemical reactions. The exact pathways and molecular targets involved in its biological activity are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[2,1-d]thiazole: Another naphtho-thiazole compound with different substitution patterns.
Naphtho[2,3-d]thiazole: Known for its antimicrobial activity and luminescent properties.
2-Methyl-Naphtho[1,2-d]thiazole: Used in the photosensitive material industry.
Uniqueness
Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications such as organic electronics and materials science.
Eigenschaften
CAS-Nummer |
102100-35-6 |
|---|---|
Molekularformel |
C19H13NS |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
2-(2-phenylethenyl)benzo[e][1,3]benzothiazole |
InChI |
InChI=1S/C19H13NS/c1-2-6-14(7-3-1)10-13-18-20-19-16-9-5-4-8-15(16)11-12-17(19)21-18/h1-13H |
InChI-Schlüssel |
LMLJOZGMJSOHIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=NC3=C(S2)C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



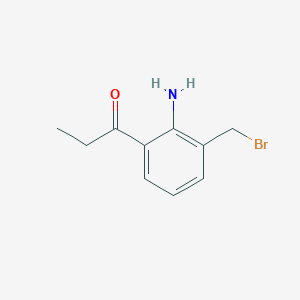
![(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14063448.png)


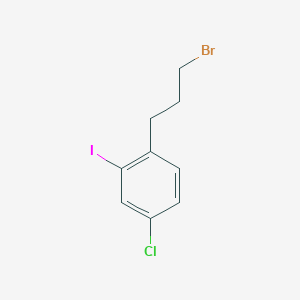
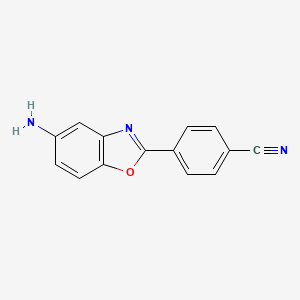
![N-Benzyl-4-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]aniline](/img/structure/B14063481.png)



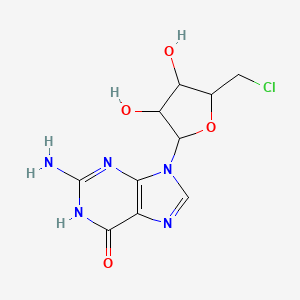
![5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14063527.png)
